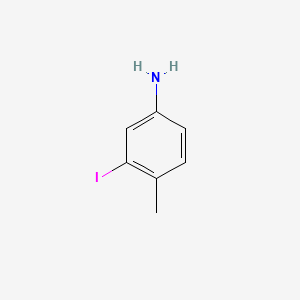

3-Iodo-4-methylaniline

説明

Significance of Aryl Halides and Anilines in Organic Synthesis

The utility of 3-Iodo-4-methylaniline is best understood in the context of its constituent chemical classes: aryl halides and anilines.

Aryl Halides: These are compounds where a halogen atom is directly bonded to an aromatic ring. chemistrylearner.com They are fundamental building blocks in organic synthesis, primarily because the carbon-halogen bond can be readily transformed into new carbon-carbon or carbon-heteroatom bonds. chemistrylearner.comfiveable.me Aryl halides are crucial starting materials in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful methods for constructing complex organic molecules. chemistrylearner.comfiveable.me The reactivity of the aryl halide often depends on the halogen, with iodine being generally more reactive than bromine or chlorine, which can lead to faster reaction rates. fiveable.me This class of compounds serves as essential intermediates in the synthesis of a wide array of products, including pharmaceuticals, dyes, plastics, and agrochemicals. iitk.ac.in

Anilines: Aniline (B41778) and its derivatives are aromatic amines that are cornerstones of the chemical industry. geeksforgeeks.orgwikipedia.org The amino group makes the aromatic ring "electron-rich," which means it undergoes electrophilic aromatic substitution reactions more readily than benzene (B151609) itself. wikipedia.orgscribd.com This property is vital for introducing various functional groups onto the aromatic ring. geeksforgeeks.org Furthermore, the amino group can be converted into a diazonium salt, which is an exceptionally versatile intermediate that can be substituted with a wide range of groups, including hydroxyls, cyanides, and halides. wikipedia.orgscribd.com Anilines are indispensable precursors in the manufacture of dyes, polymers like polyurethanes, rubber processing chemicals, and numerous pharmaceuticals, such as paracetamol. wikipedia.orgvedantu.com

Historical Context of Halogenated Aniline Chemistry

The journey of halogenated anilines is intertwined with the history of organic chemistry. Aniline itself was first isolated in the early 19th century from the destructive distillation of indigo. scribd.com Its structural nature was elucidated over the following decades, establishing it as a foundational compound in synthetic organic chemistry. quora.com

The development of methods to halogenate aromatic compounds, particularly electron-rich systems like anilines and phenols, was a significant area of research. Early halogenation methods often lacked control, leading to multiple substitutions or mixtures of isomers. nih.gov Over time, chemists developed more refined and regioselective techniques, allowing for the precise placement of halogen atoms on the aromatic ring. The synthesis of specific isomers, such as this compound, is a direct result of these advancements. The ability to control the position of the halogen is critical, as the location of the substituent dramatically influences the compound's subsequent reactivity and the structure of the final product. Modern methods, including palladium-catalyzed processes, have further enhanced the ability to create highly specific halogenated anilines for targeted applications. nih.govfigshare.com

Current Research Landscape for this compound

This compound is currently employed as a critical intermediate in diverse areas of chemical synthesis, reflecting its versatility. chemimpex.com Its unique structure, featuring a reactive iodine atom and a nucleophilic amino group, allows it to participate in a variety of chemical transformations.

Recent research highlights its role as a precursor in the synthesis of complex heterocyclic compounds. For instance, it is used to prepare Schiff bases like 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene and pyrazole (B372694) derivatives such as 1-(3-iodo-4-methylphenyl)-3-tert-butyl-2H-aminopyrazole, both of which are of interest as pharmaceutical intermediates. fishersci.camyfisherstore.com

The compound is also a key reactant in advanced, metal-catalyzed reactions. One notable application is in the synthesis of carbazoles, a class of compounds with important electronic and photophysical properties. In a two-step process, this compound is reacted with a silylaryl triflate, followed by a palladium-catalyzed cyclization to form the carbazole (B46965) skeleton with high regioselectivity. nih.gov Similarly, it has been used in the synthesis of complex quinoline (B57606) structures, such as ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate, demonstrating its utility in multi-step synthetic sequences. researchgate.net

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35944-64-0 | chemimpex.comsigmaaldrich.comnih.gov |

| Molecular Formula | C₇H₈IN | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 233.05 g/mol | chemimpex.comsigmaaldrich.comnih.gov |

| Appearance | Light Brown Powder/Solid | chemimpex.comsigmaaldrich.com |

| Melting Point | 37-41 °C | sigmaaldrich.com |

| Solubility | Insoluble in water. Soluble in common organic solvents. | fishersci.caiodobenzene.ltd |

| IUPAC Name | This compound | nih.govclearsynth.com |

Summary of Research Applications for this compound

| Field of Application | Specific Use | Source(s) |

| Pharmaceutical Development | Intermediate for anti-cancer agents and other therapeutics. | chemimpex.comchemimpex.com |

| Organic Synthesis | Building block for complex molecules like Schiff bases, pyrazoles, carbazoles, and quinolines. | chemimpex.comfishersci.canih.govresearchgate.net |

| Dyes and Pigments | Precursor for creating stable and vibrant colorants. | chemimpex.comchemimpex.com |

| Material Science | Used in formulating specialty materials with enhanced electronic or optical properties. | chemimpex.comsmolecule.com |

| Analytical Chemistry | Employed as a reagent in various analytical techniques. | chemimpex.comchemimpex.com |

Structure

3D Structure

特性

IUPAC Name |

3-iodo-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUDMHNAMZFNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189503 | |

| Record name | Benzenamine, 3-iodo-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35944-64-0 | |

| Record name | 3-Iodo-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35944-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine, 3-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035944640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-iodo-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Iodo 4 Methylaniline and Precursors

Direct Iodination Strategies

Direct iodination of 4-methylaniline (p-toluidine) presents a straightforward approach to synthesizing iodinated derivatives. The regioselectivity of these reactions is highly dependent on the choice of iodinating agent and reaction conditions.

Electrophilic Aromatic Substitution with Iodine Monochloride (ICl)

Iodine monochloride (ICl) is a potent electrophilic iodinating agent used in the synthesis of aryl iodides. calibrechem.comwikipedia.org It reacts with electron-rich aromatic compounds, such as anilines, under relatively mild conditions. calibrechem.comtaylorandfrancis.com The high polarity of the I-Cl bond allows the iodine atom to act as an electrophile (I+), attacking the aromatic ring. wikipedia.org For 4-methylaniline, the amino group is a strong ortho-, para-director. Since the para position is blocked by the methyl group, substitution is directed to the ortho positions. The reaction can be carried out in various solvents, including acetic acid. wikipedia.org

The general procedure involves dissolving the p-nitroaniline precursor in boiling glacial acetic acid, followed by the slow addition of iodine monochloride. The reaction mixture is then heated to facilitate the substitution. wikipedia.org While this method is effective for some anilines, controlling the regioselectivity to favor the 3-iodo isomer over the 2-iodo isomer can be challenging and may result in a mixture of products.

Iodination with Iodine and Oxidizing Agents

An alternative direct approach utilizes molecular iodine (I2) in the presence of an oxidizing agent. Direct iodination with I2 alone is often difficult due to the low electrophilicity of iodine. mdma.chresearchgate.net Oxidizing agents are used to generate a more potent electrophilic iodine species in situ.

One effective system for the iodination of aromatic amines is the use of iodine and silver sulfate (Ag2SO4). mdma.chtandfonline.com This reagent combination has been shown to successfully iodinate various aromatic amines at room temperature in good yields. tandfonline.com The reaction is typically performed in ethanol, where the aromatic amine is added to a mixture of iodine and silver sulfate. tandfonline.com This method is particularly effective for deactivated aromatic amines, though it can also be applied to activated systems like 4-methylaniline. tandfonline.com The process involves stirring the mixture for a set period, after which the silver iodide precipitate is filtered off, and the product is isolated from the filtrate. mdma.ch

Table 1: Comparison of Direct Iodination Methods

| Method | Reagent(s) | Typical Conditions | Advantages |

|---|---|---|---|

| Electrophilic Substitution | Iodine Monochloride (ICl) | Glacial acetic acid, heating | Potent reagent, relatively fast reaction |

| Oxidative Iodination | Iodine (I2), Silver Sulfate (Ag2SO4) | Ethanol, room temperature | Mild conditions, good yields for various anilines tandfonline.com |

Multi-Step Synthesis Pathways

Multi-step syntheses offer greater control over regioselectivity, often leading to a purer final product. These pathways typically involve the introduction of functional groups that direct subsequent reactions before being modified or removed.

Nitration and Reduction Approaches

A common multi-step strategy involves the nitration of a protected form of the starting aniline (B41778), followed by deprotection and reduction of the newly introduced nitro group.

Direct nitration of anilines with strong acids like nitric acid can lead to oxidation of the amino group and the formation of meta-substituted products due to the protonation of the amine to an ammonium ion. To overcome this, the amino group is typically first protected by acetylation.

The synthesis begins with the acylation of 4-methylaniline with acetic anhydride to form N-acetyl-4-methylaniline. This protected intermediate is then nitrated. The acetylamino group is a strong ortho-, para-directing group, and since the para position is occupied, nitration occurs primarily at the ortho position. The nitration is commonly carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. nih.gov Following nitration, the acetyl group is removed by hydrolysis, typically using an acid or base, to yield 2-nitro-4-methylaniline. nih.gov

Table 2: Key Steps in the Synthesis of 2-nitro-4-methylaniline

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Acetylation | 4-methylaniline, Acetic anhydride | Protect the amino group and direct nitration to the ortho position. |

| 2 | Nitration | N-acetyl-4-methylaniline, HNO3, H2SO4 | Introduce a nitro group at the 2-position. |

| 3 | Hydrolysis | N-acetyl-2-nitro-4-methylaniline, HCl or KOH | Remove the acetyl protecting group to yield the final product. |

The final step in this sequence, as outlined, involves the reduction of the nitro group. The reduction of the nitro group in 2-nitro-4-methylaniline results in the formation of 4-methyl-1,2-phenylenediamine. This transformation is a standard procedure in organic synthesis.

Common methods for reducing aromatic nitro compounds to amines include catalytic hydrogenation using catalysts like palladium, platinum, or nickel, or using metals in an acidic medium. mdma.ch A widely used and effective method is the reduction with iron scrap in the presence of a small amount of hydrochloric acid. This method is often preferred because the iron(II) chloride formed during the reaction is hydrolyzed, regenerating hydrochloric acid, which means only a catalytic amount of acid is needed to initiate the process. mdma.ch Other reducing agents, such as sodium dithionite, can also be employed for this conversion. nih.gov

It is important to note that the product of this specific sequence (4-methyl-1,2-phenylenediamine) is not 3-Iodo-4-methylaniline. To arrive at the target compound from this intermediate would require further, complex synthetic steps, such as selective diazotization of one amino group followed by a Sandmeyer reaction with an iodide salt.

Subsequent Iodination of the Amino Group

The direct electrophilic iodination of 4-methylaniline (p-toluidine) is a primary method for synthesizing this compound. In this reaction, the amino (-NH₂) and methyl (-CH₃) groups on the benzene (B151609) ring direct incoming electrophiles to specific positions. Both are activating groups and direct ortho and para. With the para position occupied by the methyl group relative to the amino group, the iodine atom is directed to the ortho position, resulting in the desired this compound.

A variety of iodinating agents can be employed for this transformation. researchgate.netnih.govthieme-connect.com Reagents such as N-Iodosuccinimide (NIS) or molecular iodine (I₂) combined with an oxidizing agent are commonly used. researchgate.netnih.gov The choice of solvent and the presence of an acid or base can significantly influence the reaction's efficiency and regioselectivity. thieme-connect.com For instance, direct iodination of anilines with NIS in polar solvents like DMSO typically yields para-iodinated products with high selectivity. thieme-connect.com However, by switching to less polar solvents such as benzene in the presence of acetic acid, the selectivity can be inverted to favor the ortho-isomer. thieme-connect.com Another effective method involves using sodium dichloroiodate (NaICl₂), which can provide good yields of mono-iodinated anilines under acidic conditions (pH 1-2). tandfonline.com

Decarboxylative Iodination Approaches

Decarboxylative iodination is an alternative synthetic strategy that involves replacing a carboxyl group on an aromatic ring with an iodine atom. acs.orgnih.gov This method, often referred to as halodecarboxylation, is a valuable transformation for synthesizing aryl iodides from readily available benzoic acids. nih.govnih.gov For the synthesis of this compound, a suitable precursor would be a 4-amino-methylbenzoic acid derivative where the carboxyl group is positioned at the desired location for iodine substitution.

The classic version of this reaction is the Hunsdiecker reaction, which traditionally uses silver salts of carboxylic acids. nih.gov Modern variations have been developed that are transition-metal-free, using molecular iodine (I₂) as the iodine source. nih.govnih.gov These methods offer a more economical and scalable approach. nih.gov Mechanistic studies suggest that these newer procedures may not proceed through a radical mechanism, unlike the classical Hunsdiecker reaction. nih.govnih.gov

Preparation from 2-Iodo-4-nitrotoluene via Reduction

A well-established and reliable method for preparing this compound is through the reduction of the nitro group of 2-Iodo-4-nitrotoluene. chemdad.com This two-step approach first involves the synthesis of the nitrated precursor, followed by its reduction to the corresponding aniline.

The reduction of the nitro group (-NO₂) to an amino group (-NH₂) can be achieved using several common reducing agents. A standard and cost-effective method involves the use of a metal in an acidic medium, such as iron powder with hydrochloric acid or acetic acid. google.com Other effective reagents include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or catalytic hydrogenation using hydrogen gas (H₂) with a palladium catalyst. The choice of reducing agent can depend on factors like scale, cost, and functional group tolerance. The reduction of the related compound 2-bromo-4-nitrotoluene is effectively carried out using an iron suspension in water, with the reaction driven by the in-situ generation of acid. google.com

Table 1: Overview of Synthetic Methods for this compound

| Method | Precursor | Key Reagents | Description |

|---|---|---|---|

| Direct Iodination | 4-Methylaniline | N-Iodosuccinimide (NIS) or I₂/oxidizing agent; NaICl₂ | Electrophilic aromatic substitution where the -NH₂ and -CH₃ groups direct the iodine to the ortho position. |

| Decarboxylative Iodination | 4-Amino-methylbenzoic acid derivative | Molecular Iodine (I₂) | Replacement of a carboxylic acid group with an iodine atom, often without the need for transition metals. nih.gov |

| Reduction of Nitro Compound | 2-Iodo-4-nitrotoluene | Fe/HCl; SnCl₂/HCl; H₂/Pd | Conversion of a nitro group (-NO₂) to an amino group (-NH₂) to yield the final product. chemdad.comgoogle.com |

Optimization of Synthetic Conditions

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. Key parameters include reactant stoichiometry, temperature control, and post-synthesis purification procedures.

Influence of Stoichiometry on Yield

The stoichiometry of the reactants, particularly the ratio of the iodinating agent to the aniline substrate, is a critical factor in controlling the outcome of the synthesis. In direct iodination reactions, using an insufficient amount of the iodinating agent will lead to incomplete conversion of the starting material, resulting in a lower yield.

Conversely, using a significant excess of the iodinating agent can lead to the formation of undesired poly-iodinated byproducts, such as 3,5-diiodo-4-methylaniline. tandfonline.com Achieving a high yield of the mono-iodinated product often requires careful control of the molar ratios. researchgate.net In some cases, a moderate excess of the iodinating agent is necessary to drive the reaction to completion, but this must be balanced against the increased potential for side reactions. tandfonline.com For the iodination of 2-aminobenzoic acid, the molar ratio of hydrogen peroxide (as an oxidizing agent) to molecular iodine was found to be optimal below 4; ratios above this led to side reactions and a lower isolation yield. google.com

Temperature Control for Regioselectivity and Byproduct Minimization

Temperature is a crucial parameter that influences both the reaction rate and its selectivity. In electrophilic aromatic substitution reactions, temperature can affect the distribution of isomers (regioselectivity). Generally, lower temperatures favor the kinetically controlled product, which can lead to higher selectivity for a specific isomer. vedantu.com

For the synthesis of this compound, maintaining an optimal temperature range is necessary to prevent the formation of byproducts. High temperatures can increase the rate of side reactions, such as oxidation of the aniline or the formation of poly-iodinated compounds. vedantu.com For example, the nitration of toluene to produce nitrotoluene isomers is carried out at low temperatures (25-40 °C) to avoid byproducts. nih.gov Similarly, controlling the temperature during the reduction of 2-Iodo-4-nitrotoluene is important to ensure a clean conversion to the desired amine without degrading the product.

Post-Synthesis Treatment for Purity

After the reaction is complete, a thorough workup and purification procedure is required to isolate this compound in high purity. The specific steps depend on the synthetic method used.

For reactions involving molecular iodine, a common first step is to quench any unreacted iodine. This is typically done by adding a reducing agent, such as a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate, until the characteristic color of iodine disappears. tandfonline.comgoogle.com The product is then typically extracted from the aqueous reaction mixture into an organic solvent.

The crude product obtained after extraction is often purified further. Recrystallization is a common and effective method for purifying solid compounds like this compound. orgsyn.org The crude material is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solution. orgsyn.org For more challenging separations, column chromatography may be employed. The final pure product is typically a solid with a melting point in the range of 37-41 °C. chemdad.comchemicalbook.com

Table 2: Optimization Parameters for Synthesis

| Parameter | Influence | Optimization Goal |

|---|---|---|

| Stoichiometry | Affects yield and byproduct formation. | Use a precise molar ratio of iodinating agent to substrate to maximize mono-iodination and prevent poly-iodination. researchgate.net |

| Temperature | Controls reaction rate and regioselectivity. | Maintain a specific, often low, temperature to enhance selectivity and minimize the formation of thermal degradation products. vedantu.comnih.gov |

| Post-Synthesis Treatment | Determines final product purity. | Employ quenching, extraction, and recrystallization or chromatography to remove unreacted reagents, solvents, and byproducts. orgsyn.org |

Green Chemistry Approaches in this compound Synthesis

Traditional methods for the synthesis of iodoaromatics often involve the use of harsh reagents and solvents, leading to significant environmental concerns. In contrast, green chemistry offers a variety of innovative techniques that are being adapted for the synthesis of this compound. These approaches prioritize the use of safer reagents, alternative energy sources, and solvent-free conditions to create more sustainable synthetic routes.

Furthermore, the development of greener iodinating reagents and catalytic systems is a cornerstone of these sustainable approaches. The use of molecular iodine in conjunction with a mild oxidizing agent presents a more environmentally benign option compared to harsher, more traditional iodinating agents. Additionally, the exploration of recyclable catalysts, including certain ionic liquids, offers the potential for more sustainable and cost-effective synthetic processes. Ionic liquids, with their low vapor pressure and high thermal stability, can serve as both the catalyst and the reaction medium, and can often be recovered and reused, minimizing waste.

These green chemistry principles are being increasingly applied to the synthesis of this compound and its precursors, paving the way for more environmentally responsible manufacturing processes in the chemical industry.

| Green Method | Reagents/Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

| Mechanochemical | N-Iodosuccinimide | Grinding, Room Temp. | 5-8 min | 94-99 | (General method for aromatic iodination) |

| Ultrasound-Assisted | Iodine, TBHP | Ethanol, Ultrasound | 0.5 h | 86 | (For imidazo[1,2-α]pyridines) |

Advanced Spectroscopic and Structural Characterization of 3 Iodo 4 Methylaniline

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, offers profound insights into the molecular vibrations and functional groups present in 3-Iodo-4-methylaniline.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the vibrational modes of this compound. The FT-IR spectrum, typically recorded from a melt or as an ATR-neat sample, reveals distinct absorption bands corresponding to specific molecular vibrations. nih.gov

The N-H stretching vibrations of the primary amine group are typically observed in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations give rise to bands around 3100-3000 cm⁻¹. The complex pattern of absorptions between 1600 and 1400 cm⁻¹ is attributed to aromatic carbon-carbon stretching vibrations. The C-N stretching vibration usually appears in the 1350-1250 cm⁻¹ range. The presence of the iodine substituent influences the vibrational modes of the benzene (B151609) ring, and the C-I stretching vibration is expected at lower frequencies.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching | ~3400-3200 | |

| Aromatic C-H Stretching | ~3100-3000 | |

| Aromatic C=C Stretching | ~1600-1400 | |

| C-N Stretching | ~1350-1250 |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides further details on the vibrational characteristics of this compound. The FT-Raman spectrum is often acquired using a stand-alone spectrometer. nih.gov This technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering a more complete picture of the molecule's vibrational framework. The combination of FT-IR and FT-Raman data allows for a more robust assignment of vibrational modes. gazi.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise structural arrangement of atoms in this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a solvent like CDCl₃, provides detailed information about the protons in the molecule. beilstein-journals.org The methyl group (CH₃) protons typically appear as a singlet around δ 2.21 ppm. beilstein-journals.org The amine (NH₂) protons present as a broad singlet, with a chemical shift that can vary depending on concentration and solvent. beilstein-journals.org The aromatic protons exhibit distinct signals in the δ 6.70-7.48 ppm range, with their multiplicity and coupling constants determined by their positions on the benzene ring relative to the iodo and methylaniline substituents. beilstein-journals.org For instance, one aromatic proton appears as a doublet at δ 6.70 ppm (J = 8.0 Hz), another as a doublet of doublets at δ 6.95 ppm (J₁ = 1.4 Hz, J₂ = 8.0 Hz), and a third as a doublet at δ 7.48 ppm. beilstein-journals.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| CH₃ | 2.21 | s | - | beilstein-journals.org |

| NH₂ | 3.74 | br | - | beilstein-journals.org |

| Ar-H | 6.70 | d | 8.0 | beilstein-journals.org |

| Ar-H | 6.95 | dd | J₁ = 1.4, J₂ = 8.0 | beilstein-journals.org |

| Ar-H | 7.48 | d | - | beilstein-journals.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a study of a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, the carbon signals for the 3-iodo-4-methylphenyl moiety were identified. researchgate.net The chemical shifts of the aromatic carbons are influenced by the electronic effects of the iodo, methyl, and amino groups. The carbon bearing the iodine atom is expected to show a signal at a lower field due to the heavy atom effect. The methyl carbon appears at a characteristic upfield chemical shift.

A study on diethyl 2-((this compound)methylene)malonate, a derivative of this compound, provided ¹³C NMR data in DMSO-d₆. researchgate.net The aromatic carbons of the this compound moiety in this derivative showed signals at δ 138.8, 137.5, 130.9, 127.9, 117.1, and 102.0 ppm, with the methyl carbon at δ 27.1 ppm. researchgate.net

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Ar-C | 138.8 | researchgate.net |

| Ar-C | 137.5 | researchgate.net |

| Ar-C | 130.9 | researchgate.net |

| Ar-C | 127.9 | researchgate.net |

| Ar-C | 117.1 | researchgate.net |

| Ar-C | 102.0 | researchgate.net |

| CH₃ | 27.1 | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 233, which corresponds to its calculated molecular weight. A related derivative, diethyl 2-((this compound)methylene)malonate, shows a molecular ion peak at m/z 403.0353. researchgate.net

The fragmentation of halogenated anilines under mass spectrometry is a subject of detailed study. nih.gov In the case of iodoanilines, characteristic fragmentation includes the loss of the iodine atom (mass 127) and the formation of fragments derived from the methylaniline structure. nih.gov The study of collision-induced dissociation (CID) mass spectra of various haloaniline isomers helps in understanding these fragmentation pathways. nih.gov For instance, meta and para-haloanilines often exhibit the loss of ammonia (B1221849) or halogen radicals. nih.gov

| Ion | m/z | Reference |

|---|---|---|

| [M]⁺ | 233 | |

| [M-I]⁺ | 106 |

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a cornerstone technique for elucidating the three-dimensional atomic arrangement within a crystal lattice.

While comprehensive crystallographic data for this compound itself is not extensively detailed in readily available literature, analysis of its derivatives provides significant insight into its structural behavior. For instance, the crystal structure of a Schiff base derivative, (E)-2-{[(3-iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol, has been determined. nih.gov This derivative crystallizes in the monoclinic space group P21/c, with a notable dihedral angle of 12.4 (2)° between its two benzene rings. nih.gov Such studies on related compounds are crucial for understanding how the 3-iodo-4-methylphenyl moiety arranges itself in a crystalline solid state.

| Crystallographic Parameter | (E)-2-{[(3-iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Dihedral Angle between Benzene Rings | 12.4 (2)° |

| Data derived from a study on a derivative of this compound. nih.gov |

The crystal packing of aniline (B41778) derivatives is governed by a network of intermolecular interactions. In the crystal structure of the closely related compound, 5-bromo-4-iodo-2-methylaniline, weak hydrogen bonding interactions between the amino groups of adjacent molecules have been observed. iucr.org These interactions result in an N···N distance of 3.300 (14) Å, linking the molecules together. iucr.org In addition to hydrogen bonding, other interactions such as I···π and C-H···O bonds can play a role in the crystal packing of iodoaniline structures. rsc.org In derivatives, intramolecular hydrogen bonds, such as the O—H···N interaction that forms an S(6) ring motif, are also commonly observed. nih.gov

| Interaction Type | Compound | Distance (Å) |

| N···N Hydrogen Bonding | 5-bromo-4-iodo-2-methylaniline | 3.300 (14) |

| Data from a study on a structurally similar compound. iucr.org |

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govset-science.com This method maps the electron distribution to generate a surface, with distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) being key parameters. set-science.com A normalized contact distance (dₙₒᵣₘ) is visualized on the surface, where red spots indicate close contacts, blue represents longer contacts, and white signifies contacts near the van der Waals separation. nih.govset-science.com

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing all intermolecular contacts in the crystal. nih.gov By decomposing these plots, the percentage contribution of different interaction types can be quantified. nih.gov For example, in the crystal structure of a related Schiff base, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, Hirshfeld analysis revealed that H···H interactions were the most significant contributor to the crystal packing. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 43.8 |

| C···H/H···C | 26.7 |

| Cl···H/H···Cl | 12.4 |

| O···H/H···O | 6.6 |

| N···H/H···N | 3.8 |

| Data derived from Hirshfeld analysis of a structurally related compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation typically promotes electrons from π to π* orbitals (π → π* transitions) and from non-bonding orbitals on the nitrogen atom to π* orbitals (n → π* transitions) of the benzene ring. While specific absorption maxima for this compound are not detailed in the surveyed literature, the technique is mentioned in the characterization of related bulky ligand systems. ias.ac.in The positions and intensities of these absorption bands are sensitive to the substituents on the aromatic ring. The presence of the amino (-NH₂) and iodo (-I) groups, along with the methyl (-CH₃) group, influences the electronic structure and thus the UV-Vis spectrum of the molecule.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of 3-Iodo-4-methylaniline. Calculations are often performed using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) for lighter atoms and LANL2DZ for the iodine atom. researchgate.net

Geometry optimization of this compound using DFT methods provides a detailed understanding of its three-dimensional structure. The molecule consists of a benzene (B151609) ring substituted with an amino group (-NH₂), a methyl group (-CH₃), and an iodine atom. fishersci.casigmaaldrich.comsmolecule.com The precise arrangement of these substituents influences the compound's chemical behavior. smolecule.com The optimized geometry reveals bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available. For instance, in a related Schiff base compound derived from a similar aniline (B41778), the bond lengths and angles were found to be normal and comparable to related structures. nih.gov

Table 1: Selected Optimized Geometrical Parameters of a Related Schiff Base

| Parameter | Bond Length (Å) |

|---|---|

| N1—C8 | 1.281 (3) |

| C8—C9 | 1.446 (3) |

Data derived from a study on a Schiff base of a substituted aniline. nih.gov

The electronic properties of this compound are elucidated by analyzing its Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's chemical reactivity and stability. wuxiapptec.comdergipark.org.tr A smaller energy gap suggests higher reactivity. irjweb.com For a derivative of this compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, the HOMO-LUMO gap was calculated to be 0.834 eV. researchgate.net The HOMO is typically delocalized over the entire molecule, except for certain groups, while the LUMO is also delocalized but may exclude other specific atoms. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a this compound Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| EHOMO | -5.9865 |

| ELUMO | -1.9842 |

| Energy Gap (ΔE) | 4.0023 |

Data for (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. nih.gov

Molecular Electrostatic Potential (MEP) analysis is instrumental in identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map displays regions of varying electron density. Negative regions (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. researchgate.net For a derivative of this compound, the MEP map showed that the electrophilic regions were located over the C=O group of the carboxamide and the phenyl ring, while the nucleophilic regions were found over the iodine atom and the pyrazine (B50134) ring. researchgate.net

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular charge transfer and delocalization of electron density within the molecule. researchgate.netwisc.edu This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. For a derivative of this compound, NBO analysis was performed to study these donor-acceptor interactions, which are crucial for understanding the molecule's stability and reactivity. researchgate.net

Various chemical reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the reactivity of this compound. irjweb.com These descriptors include:

Ionization Potential (I): I = -EHOMO

Electron Affinity (A): A = -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

Softness (S): S = 1 / (2η)

A hard molecule has a large HOMO-LUMO gap and is less reactive, while a soft molecule has a small gap and is more reactive. irjweb.com For a derivative of this compound, these parameters were calculated as η = 0.417 eV, µ = -5.517 eV, and ω = 36.496 eV. researchgate.net

Table 3: Calculated Chemical Reactivity Descriptors for a this compound Derivative

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 0.417 |

| Chemical Potential (µ) | -5.517 |

| Electrophilicity Index (ω) | 36.496 |

Data for 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide. researchgate.net

Molecular Dynamics (MD) Simulations for Compound Stability

Molecular dynamics (MD) simulations are employed to study the stability of a compound in a given environment, such as in the presence of water. researchgate.netnih.gov These simulations can reveal important information about the compound's behavior over time. For a derivative of this compound, MD simulations were used to evaluate the bond dissociation energy (BDE) and radial distribution functions (RDF) to understand its stability when exposed to water. researchgate.net

Correlation of Computational Data with Experimental Observations

A powerful application of computational chemistry is the validation and interpretation of experimental data. For this compound and its derivatives, Density Functional Theory (DFT) has become a standard method for calculating molecular properties that can be directly compared with experimental measurements from techniques like FT-IR, FT-Raman, and X-ray crystallography.

Detailed research on derivatives of this compound demonstrates the efficacy of this comparative approach. For instance, studies on molecules incorporating the 3-iodo-4-methylphenyl moiety utilize DFT calculations, often with the B3LYP functional, to predict vibrational frequencies. researchgate.net A mixed basis set is typically employed, such as the 6-311++G(d,p) basis set for carbon, hydrogen, and nitrogen atoms, and the LANL2DZ (Los Alamos National Laboratory 2 double-ζ) effective core potential for the heavy iodine atom, which accounts for relativistic effects. researchgate.net

Vibrational Spectra Analysis

The correlation between theoretical and experimental vibrational spectra is a cornerstone of such investigations. Calculated harmonic vibrational frequencies are often scaled by an empirical factor (e.g., 0.978) to correct for anharmonicity and the approximations inherent in the theoretical model. researchgate.net This allows for a more accurate comparison with experimental FT-IR and FT-Raman spectra.

While a dedicated, comprehensive vibrational analysis of this compound is not extensively documented in peer-reviewed literature, data from closely related molecules, such as 3-chloro-4-methylaniline (B146341) and various derivatives, illustrate the expected high degree of correlation. researchgate.netnih.gov The assignments of fundamental vibrational modes are made based on the potential energy distribution (PED) analysis from the computational results.

Below is a representative table showing the typical correlation between calculated and experimental vibrational frequencies for key functional groups in an aniline derivative, illustrating the methodology that would be applied to this compound.

| Vibrational Assignment | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 | ~3460 | Not Observed |

| N-H Symmetric Stretch | ~3360 | ~3370 | Not Observed |

| C-H Aromatic Stretch | 3050 - 3100 | 3045 - 3095 | 3055 - 3100 |

| C-H Methyl Stretch | 2920 - 2980 | 2925 - 2975 | 2922 - 2985 |

| C=C Aromatic Stretch | 1590 - 1620 | 1595 - 1625 | 1600 - 1620 |

| NH₂ Scissoring | ~1615 | ~1620 | Not Observed |

| C-N Stretch | ~1280 | ~1285 | ~1288 |

| C-I Stretch | ~640 | ~645 | ~642 |

Note: This table is illustrative and compiled based on typical values for substituted anilines and iodo-aromatic compounds to demonstrate the expected correlation. Specific experimental and calculated values for this compound would require a dedicated study.

Molecular Structure Correlation

Computational methods are also used to predict the geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles. These optimized structural parameters can be compared with experimental data obtained from X-ray crystallography. For example, a study on a Schiff base containing a 3-iodo-4-methylphenyl group involved such a comparison. nih.gov The close agreement between the DFT-optimized structure and the crystal structure validates the computational model and provides confidence in the calculated electronic properties.

NMR Spectra Correlation

While detailed correlational studies are more common for vibrational spectra, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are also valuable. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is frequently used to predict ¹H and ¹³C NMR chemical shifts. These calculated values can be correlated with experimental spectra, which have been recorded for this compound, to aid in the definitive assignment of chemical shifts, especially for complex aromatic systems. researchgate.net

Reactivity and Reaction Mechanisms of 3 Iodo 4 Methylaniline

Electrophilic and Nucleophilic Reactions

The reactivity of 3-Iodo-4-methylaniline is characterized by a duality, enabling it to participate in reactions both as a nucleophile and as an electrophilic substrate, depending on the specific reaction conditions and reagents involved.

Role as Nucleophile or Electrophile in Substitution Reactions

The chemical nature of this compound allows it to function as either a nucleophile or an electrophile. The amino group (-NH₂) possesses a lone pair of electrons on the nitrogen atom, conferring nucleophilic character to the molecule byjus.com. This allows it to attack electron-deficient species (electrophiles). For instance, it can react with compounds like paraformaldehyde to yield dihalo-substituted analogs of Tröger's base . The amino group's nucleophilicity is central to its role as a building block in the synthesis of more complex molecules chemimpex.comchemicalbook.comchemdad.com.

Conversely, the aromatic ring of this compound, particularly the carbon atom bonded to the iodine, serves as an electrophilic center. This is most prominently exploited in palladium-catalyzed cross-coupling reactions, where the carbon-iodine bond is cleaved following oxidative addition to a palladium(0) complex wikipedia.orgwikipedia.org. While classic nucleophilic aromatic substitution (SNAr) on aryl halides is possible, it typically requires strong electron-withdrawing groups to activate the ring, which are absent in this molecule nih.gov. Thus, its role as an electrophilic substrate is predominantly observed in transition-metal-catalyzed processes.

Regioselectivity Influenced by Substituents

In electrophilic aromatic substitution (SEAr) reactions, the benzene (B151609) ring itself acts as a nucleophile, attacking an incoming electrophile wikipedia.orglibretexts.org. The regiochemical outcome of such reactions on this compound is dictated by the electronic effects of the substituents already present on the ring: the amino group, the methyl group, and the iodo group.

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance byjus.comwikipedia.org. This donation increases the electron density at the positions ortho (C5) and para (C1) to the amino group, making them more susceptible to electrophilic attack byjus.com.

Methyl Group (-CH₃): This is an activating, ortho-, para-directing group through an electron-donating inductive effect libretexts.org. It directs incoming electrophiles to the C3 and C5 positions.

Iodo Group (-I): Halogens are generally deactivating due to their electron-withdrawing inductive effect, but they are ortho-, para-directors because of a competing, albeit weaker, electron-donating resonance effect.

The directing effects of the powerful activating amino and methyl groups are synergistic. Both groups strongly favor substitution at the C5 position. The C1 and C3 positions are already substituted. Therefore, electrophilic aromatic substitution on this compound is predicted to occur with high regioselectivity at the C5 position, which is ortho to the amino group and ortho to the methyl group.

Cross-Coupling Reactions

The presence of the carbon-iodine bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Biaryl Compound Synthesis

The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science nih.gov. This reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester libretexts.org. As an aryl iodide, this compound is a highly reactive coupling partner.

The catalytic cycle generally involves three key steps:

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex in the presence of a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the palladium(0) catalyst libretexts.org.

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst (Precursor) | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | The active catalyst that facilitates the C-C bond formation. |

| Ligand | Triphenylphosphine (PPh₃), dppf | Stabilizes the palladium center and modulates its reactivity. |

| Organoboron Reagent | Arylboronic acids (Ar-B(OH)₂), Arylboronic esters | Source of the second aryl group for the biaryl product. |

| Base | Na₂CO₃, K₂CO₃, CsF, K₃PO₄ | Activates the organoboron reagent for the transmetalation step. |

| Solvent | Toluene, Dioxane, THF, Dimethylformamide (DMF) | Provides the medium for the reaction. |

Heck-Type Reactions

The Heck reaction (also known as the Mizoroki-Heck reaction) is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene wikipedia.org. This compound, being an aryl iodide, readily participates in this transformation to produce substituted alkenes. The reaction is catalyzed by a palladium complex and requires a base youtube.com.

The generally accepted mechanism follows a Pd(0)/Pd(II) catalytic cycle similar to the Suzuki coupling:

Oxidative Addition: The Pd(0) catalyst adds to the aryl iodide, forming an arylpalladium(II) complex.

Migratory Insertion (Olefin Insertion): The alkene coordinates to the palladium center and then inserts into the aryl-palladium bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex.

Reductive Elimination/Base Regeneration: A base removes the hydrogen and halide from the palladium complex, regenerating the Pd(0) catalyst libretexts.org.

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst (Precursor) | Pd(OAc)₂, Pd/C, PdCl₂ | Active catalyst for the C-C coupling. |

| Ligand (optional) | Triphenylphosphine (PPh₃), Tri-o-tolylphosphine | Can improve catalyst stability and reactivity; sometimes ligandless conditions are used. |

| Alkene | Acrylonitrile, Styrene, Acrylates | The unsaturated partner that couples with the aryl halide. |

| Base | NaOAc, Et₃N, K₂CO₃ | Neutralizes the hydrogen halide produced and regenerates the catalyst. |

| Solvent | Dimethylformamide (DMF), Dimethylacetamide (DMA), Acetonitrile | Reaction medium. |

C-N Bond Formations

The formation of carbon-nitrogen bonds using aryl halides is most effectively achieved through the Buchwald-Hartwig amination wikipedia.orgorganic-chemistry.org. This palladium-catalyzed cross-coupling reaction has become a vital tool for synthesizing aryl amines from aryl halides and primary or secondary amines libretexts.org. This compound serves as an ideal electrophilic partner in this reaction, allowing for the construction of more substituted aniline (B41778) derivatives.

The catalytic cycle for the Buchwald-Hartwig amination is well-established:

Oxidative Addition: A Pd(0) complex reacts with this compound to form a Pd(II)-aryl intermediate.

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base removes a proton from the nitrogen to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle wikipedia.orglibretexts.org.

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst (Precursor) | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, DavePhos) | Crucial for promoting the reductive elimination step and stabilizing the catalyst. |

| Amine | Primary amines (R-NH₂), Secondary amines (R₂NH), Ammonia (B1221849) equivalents | The nitrogen nucleophile that forms the new C-N bond. |

| Base | NaOt-Bu, KOt-Bu, LiHMDS, K₂CO₃ | Deprotonates the amine after coordination to the palladium center. |

| Solvent | Toluene, Dioxane, THF | Reaction solvent. |

Oxidation and Reduction Reactions

The amino group of this compound can be oxidized to higher oxidation states, such as nitroso (-NO) or nitro (-NO2) groups. The specific product obtained often depends on the oxidizing agent used and the reaction conditions.

Common oxidizing agents for the conversion of anilines to nitro compounds include peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), and sodium perborate in acetic acid. organic-chemistry.org The oxidation of anilines bearing electron-withdrawing groups often proceeds smoothly to the corresponding nitro derivatives. organic-chemistry.org Hydrogen peroxide can also be used, often in the presence of a catalyst. The reaction mechanism is believed to proceed through the intermediate formation of a nitrosoarene, which is then further oxidized to the nitro derivative. organic-chemistry.org For instance, certain heteropolyacid catalysts have shown selectivity for nitroarenes at elevated temperatures, while yielding nitrosoarenes at lower temperatures. organic-chemistry.org

The amino group of this compound is in a reduced state, and therefore, it is not typically subject to further reduction. However, this compound can be a precursor for the synthesis of imines (Schiff bases) through condensation with aldehydes or ketones. fishersci.ca These resulting imines can then be reduced to secondary amines.

The reduction of an imine involves the addition of a hydride to the carbon-nitrogen double bond. Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). nih.govlibretexts.org The reaction effectively converts the C=N double bond into a C-N single bond, yielding a secondary amine. This two-step process of imine formation followed by reduction is a key strategy for forming new C-N bonds and synthesizing more complex amine derivatives.

Complex Formation with Metal Ions

This compound has the potential to act as a ligand in the formation of coordination complexes with metal ions. The primary site for coordination is the nitrogen atom of the amino group, which possesses a lone pair of electrons that can be donated to a metal center, functioning as a Lewis base.

The ability of this compound to form stable metal complexes depends on several factors, including the nature of the metal ion (its size, charge, and Lewis acidity), the solvent, and the electronic properties of the aniline itself. The presence of the electron-donating methyl group at the para-position increases the electron density on the aromatic ring and the nitrogen atom, which may enhance its basicity and coordinating ability. Conversely, the electron-withdrawing and sterically bulky iodo group at the meta-position might influence the stability and geometry of the resulting complex.

While specific studies on the complex formation of this compound are not extensively documented, anilines, in general, are known to form complexes with various transition metals. The coordination typically occurs through the nitrogen atom, leading to the formation of metal-ammine-like complexes. nih.gov

Radical-Based Reactions

The carbon-iodine bond in this compound is the weakest of the carbon-halogen bonds, making it a suitable precursor for the generation of the corresponding aryl radical (3-amino-4-methylphenyl radical). The homolytic cleavage of the C-I bond can be initiated under various conditions.

Classical methods for generating aryl radicals from aryl iodides involve the use of radical initiators such as AIBN (azobisisobutyronitrile) in the presence of a hydrogen-atom donor like tributyltin hydride (n-Bu3SnH). rsc.org More contemporary methods have been developed to avoid the use of toxic tin reagents. For example, a combination of N-methylaniline and potassium tert-butoxide has been shown to be an effective radical initiation system for the activation of iodoarenes. rsc.org

Furthermore, the development of photoredox catalysis has provided mild and efficient pathways for the generation of aryl radicals from aryl halides. rsc.org In these systems, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the aryl iodide, leading to the formation of the aryl radical and an iodide anion. rsc.org These highly reactive aryl radical intermediates can then participate in a variety of synthetic transformations, including C-C bond formation and cyclization reactions. mdpi.com

Radical Dehalogenation

Radical dehalogenation is a fundamental transformation that replaces a halogen atom with a hydrogen atom. For aryl iodides like this compound, this process typically proceeds through a radical chain mechanism or via single-electron transfer (SET) pathways. While specific studies on this compound are not prevalent, the mechanism can be understood from general principles established for aryl halides. organic-chemistry.orgresearchgate.net

The reaction is initiated by the generation of a radical, often from a radical initiator such as azo compounds or organic peroxides. organic-chemistry.org The key step involves the formation of an aryl radical. In a SET mechanism, an electron donor transfers an electron to the aryl iodide, forming a radical anion which then fragments, losing an iodide ion to generate the 3-amino-4-methylphenyl radical. mdpi.comnih.gov Alternatively, a radical initiator can directly abstract the iodine atom. The resulting aryl radical then abstracts a hydrogen atom from a hydrogen donor source, such as a solvent or a specific reagent like tris(trimethylsilyl)silane, to yield the final product, 4-methylaniline. organic-chemistry.org

Modern methods have been developed that avoid traditional, often toxic, reagents. These include photo-induced, transition-metal-free hydrogenation processes. mdpi.com For instance, a system utilizing phenylhydrazine, a base, and light can effectively dehalogenate a wide range of aryl halides, including iodides, through a radical-mediated pathway. mdpi.com Another approach employs photocatalysts that, upon excitation, can engage in electron transfer to activate the aryl iodide, initiating the dehalogenation sequence. researchgate.net

Table 1: Examples of Radical Dehalogenation Conditions for Aryl Halides

| Method | Initiator/Catalyst | Reductant/H-donor | Conditions | Reference |

|---|---|---|---|---|

| Photo-induced | Phenylhydrazine / Base | DMF (Solvent) | LED Light | mdpi.com |

| Initiator-based | Di-tert-butyl peroxide | 2-Propanol | Heat | organic-chemistry.org |

Aryl Alkoxycarbonylation

Aryl alkoxycarbonylation is a powerful method for synthesizing aromatic esters from aryl halides. This reaction, typically catalyzed by palladium complexes, involves the incorporation of a carbonyl group from carbon monoxide (CO) and an alkoxy group from an alcohol. nih.govorganic-chemistry.org The transformation of this compound would yield derivatives of methyl 4-amino-2-iodobenzoate.

The generally accepted mechanism for palladium-catalyzed alkoxycarbonylation of an aryl iodide (Ar-I) proceeds through a catalytic cycle:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (this compound) to form a Pd(II)-aryl intermediate.

CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-aryl bond, forming a Pd(II)-aroyl complex.

Nucleophilic Attack: An alcohol (R-OH) attacks the electrophilic carbonyl carbon of the aroyl group. This step is often facilitated by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to release the final aromatic ester product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle. nih.gov

The reaction conditions are crucial for achieving high yields and selectivity. The choice of palladium source, ligand, base, solvent, and temperature all play significant roles. nih.gov For substrates containing other nucleophilic groups, such as the amino group in this compound, chemoselectivity can be an issue, as aminocarbonylation may compete with alkoxycarbonylation. However, reaction conditions can be tuned to favor the desired ester formation. nih.gov

Table 2: Typical Conditions for Palladium-Catalyzed Alkoxycarbonylation of Aryl Iodides

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂ | Active catalyst precursor | nih.gov |

| Ligand | Triphenylphosphine (TPP) | Stabilizes Pd complex, influences reactivity | nih.gov |

| Carbon Monoxide Source | CO gas (1 bar) | Source of carbonyl group | nih.gov |

| Nucleophile | Alcohols (e.g., Methanol, Ethanol) | Provides the alkoxy group | nih.gov |

| Base | Triethylamine (Et₃N), Cs₂CO₃ | Activates the nucleophile | nih.gov |

| Solvent | Dimethylformamide (DMF) | Solubilizes reactants and catalysts | nih.gov |

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

This compound, as a primary aromatic amine, readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgdergipark.org.tr These reactions are fundamental in organic synthesis and are characterized by the formation of a carbon-nitrogen double bond (azomethine group). dergipark.org.trresearchgate.net

The formation of a Schiff base is a reversible, typically acid-catalyzed, two-step process:

Carbinolamine Formation: The nucleophilic nitrogen atom of the amine (this compound) attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition step results in the formation of a neutral tetrahedral intermediate called a carbinolamine (or hemiaminal). wikipedia.orgresearchgate.net

Dehydration: The carbinolamine is then dehydrated through the elimination of a water molecule. This step is usually the rate-determining step and is facilitated by acid catalysis, which protonates the hydroxyl group, turning it into a better leaving group (H₂O). The subsequent loss of water and a proton from the nitrogen atom yields the stable imine product. researchgate.net

The general reaction is as follows: Ar-NH₂ + R'C(=O)R'' ⇌ Ar-N=C(R')R'' + H₂O

The reaction is versatile and can be performed with a wide variety of aromatic and aliphatic carbonyl compounds.

Table 3: Examples of Schiff Bases Derived from this compound

| Carbonyl Compound | Resulting Schiff Base Structure |

|---|---|

| Benzaldehyde | |

| Acetone |

Applications in Organic Synthesis

Building Block for Complex Organic Molecules

The chemical reactivity of 3-Iodo-4-methylaniline makes it an essential intermediate in the synthesis of sophisticated organic molecules, particularly those with applications in medicinal chemistry and materials science. mtieat.org The presence of the iodo-substituent allows for a range of cross-coupling reactions, while the amino group can be readily functionalized or can direct reactions to specific positions on the aromatic ring.

This compound serves as a key starting material for synthesizing dihalo-substituted analogues of Tröger's base. nih.gov In a reaction with paraformaldehyde, this compound can form the characteristic bridged bicyclic structure of Tröger's base, with the iodine atoms providing further handles for molecular elaboration. nih.gov

Furthermore, this compound is a crucial precursor in the synthesis of BIRB 796, a potent inhibitor of p38 MAP kinase, which has been investigated for the treatment of inflammatory diseases. nih.gov The synthesis utilizes this compound as a foundational component, highlighting its importance in constructing biologically active compounds with complex structures. nih.gov

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. This compound has proven to be an invaluable starting material for the synthesis of a diverse array of heterocyclic systems.

Carbazoles

Carbazoles are a class of nitrogen-containing heterocycles known for their electronic properties and biological activity. An efficient synthetic route to carbazole (B46965) derivatives utilizes o-iodoanilines, such as this compound. nih.gov The methodology involves a cross-coupling reaction between the o-iodoaniline and a silylaryl triflate in the presence of cesium fluoride (B91410) (CsF), followed by a palladium-catalyzed intramolecular cyclization. nih.gov

When this compound is reacted with a specific silylaryl triflate under these conditions, the corresponding substituted carbazole is formed with high regioselectivity. The palladium-catalyzed cyclization occurs preferentially at the less sterically hindered position, away from the methyl group. nih.gov

| Reactant 1 | Reactant 2 | Product | Yield | Ref |

| This compound | Silylaryl triflate 1c | 1,2,7-Trimethylcarbazole | 68% | nih.gov |

Benzoxazinones

Benzoxazinones are fused heterocyclic systems that are prevalent in many biologically active molecules. The synthesis of these compounds can be achieved through various methods, including the palladium-catalyzed carbonylation of 2-iodoanilines. mtieat.org This approach offers a powerful tool for the construction of 2-arylbenzoxazinones. mtieat.org Although specific examples starting directly from this compound are not detailed in the surveyed literature, its structure as a 2-iodoaniline (B362364) derivative makes it a suitable substrate for this type of transformation. The general method involves the carbonylative coupling of a 2-iodoaniline with an aryl iodide, demonstrating high functional group tolerance and good yields. mtieat.org

Quinolines and Quinolone Derivatives

The quinoline (B57606) and quinolone scaffolds are central to many important pharmaceutical agents, particularly antimicrobials. This compound serves as a key starting material in the synthesis of highly substituted quinolone derivatives. chim.it The synthesis, following the Gould-Jacobs methodology, begins with the reaction of this compound with diethyl ethoxymethylenemalonate to form the enamine precursor, diethyl 2-((3-iodo-4-methylanilino)methylene)malonate, in a 91% yield. chim.it

This intermediate then undergoes a thermally driven intramolecular cyclization in Dowtherm A at high temperatures (250 °C) to produce the corresponding 4-oxo-quinoline, specifically ethyl 6-methyl-7-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate. chim.it This product can be further functionalized. For instance, an unexpected 4-aryloxy-quinoline derivative, ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)quinoline-3-carboxylate, was formed during one attempted preparation, highlighting the complex reactivity and the potential for creating diverse molecular structures from this single precursor. chim.it

| Precursor | Reaction | Product | Yield | Ref |

| This compound | Reaction with diethyl ethoxymethylenemalonate | Diethyl 2-((3-iodo-4-methylanilino)methylene)malonate | 91% | chim.it |

| Diethyl 2-((3-iodo-4-methylanilino)methylene)malonate | Thermally driven intramolecular cyclization | Ethyl 6-methyl-7-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | - | chim.it |

Dihydroquinazolines

Dihydroquinazolines are another class of nitrogen-containing heterocycles with a wide range of biological activities. This compound can be utilized as an intermediate in a multi-step synthesis to access the necessary precursors for dihydroquinazoline (B8668462) formation. nih.govnih.gov

The synthetic pathway begins with p-toluidine, which is first iodinated to produce 2-iodo-4-methylaniline. This intermediate is then converted to 2-amino-5-methylbenzonitrile (B1267719) via a Rosenmund-von Braun reaction using copper(I) cyanide. nih.gov The nitrile group is subsequently reduced with lithium aluminum hydride to afford the key precursor, 2-(aminomethyl)-5-methylaniline. Finally, this bis-nucleophilic synthon undergoes an annulation reaction with electrophilically activated nitroalkanes in a polyphosphoric acid medium to construct the 3,4-dihydroquinazoline ring system. nih.govnih.gov

Pyrazine (B50134) Derivatives

Pyrazine rings are components of many important molecules, and their fused-ring analogues, quinoxalines, are particularly significant in medicinal chemistry. The most common route to quinoxalines involves the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound. mtieat.orgnih.gov

While direct synthesis from this compound is not explicitly described, it serves as a logical precursor to the required ortho-diamine intermediate. Through a standard synthetic sequence, such as nitration of the aniline (B41778) followed by reduction of the nitro group, this compound could be converted into 3-iodo-4,5-diaminotoluene. This substituted ortho-phenylenediamine would then be a suitable substrate for condensation with various 1,2-dicarbonyl compounds to yield a range of substituted quinoxalines, demonstrating the potential utility of this compound in the synthesis of these important pyrazine derivatives. mtieat.orgnih.gov

Indolizines

Indolizine (B1195054), an isomer of indole, is a core structure in many natural alkaloids. researchgate.netrsc.org Modern synthetic strategies for creating indolizine derivatives often employ transition-metal-catalyzed reactions. researchgate.netijettjournal.orgrsc.org While direct examples using this compound were not found in the search results, its properties as a substrate for palladium-catalyzed reactions, such as tandem coupling and cycloisomerization reactions with propargyl amines, make it a plausible precursor for substituted indolizines. organic-chemistry.org

Pyrazoles

The pyrazole (B372694) scaffold is a common feature in many biologically active molecules. arkat-usa.org this compound serves as a precursor for the synthesis of substituted pyrazoles. chemdad.com For instance, it is used to prepare 1-(3-iodo-4-methylphenyl)-3-tert-butyl-2H-aminopyrazole. fishersci.ca The synthesis of pyrazoles often involves the condensation of 1,3-dicarbonyl compounds with hydrazines or the use of electrophilic cyclization of α,β-alkynic hydrazones. arkat-usa.orgorganic-chemistry.orgmetu.edu.tr The aniline group of this compound can be converted into a hydrazine (B178648) derivative, which can then be used in these cyclization reactions to form the pyrazole ring.

Precursor for Advanced Intermediates

The versatility of this compound makes it a valuable precursor for more complex and advanced chemical intermediates. chemimpex.com It is used in the synthesis of BIRB 796, a p38 MAP kinase inhibitor that has shown promise in treating inflammatory diseases. sigmaaldrich.com The synthesis involves coupling this compound with other molecular fragments to build the final complex structure. sigmaaldrich.com Additionally, it can react with paraformaldehyde to create dihalo-substituted analogues of Tröger's base, a class of chiral molecules with a unique V-shaped structure. sigmaaldrich.com These applications highlight its role as a foundational element in constructing molecules with specific therapeutic or material properties. chemimpex.comchemimpex.com

Applications in Medicinal Chemistry

Synthesis of Pharmaceutical Agents

3-Iodo-4-methylaniline is a crucial intermediate in the production of several pharmaceutical agents, most notably in the development of multi-kinase inhibitors used in cancer therapy. Its structural framework is incorporated into complex molecules that target specific pathways involved in tumor growth and proliferation.

Key pharmaceutical agents synthesized using this compound include:

Sorafenib: An oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. magtechjournal.comnih.gov The synthesis of Sorafenib involves coupling a derivative of this compound with other aromatic moieties to construct the final diaryl urea (B33335) structure. google.comchemicalbook.comresearchgate.net

Regorafenib: Another oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors. chemicalbook.comlookchem.com Similar to Sorafenib, the synthesis of Regorafenib utilizes this compound as a starting material to form the core structure of the drug. researchgate.netgoogle.com

BIRB 796 (Doramapimod): A potent and highly selective inhibitor of p38 mitogen-activated protein (MAP) kinase, which is a key enzyme in the inflammatory response. sigmaaldrich.comsigmaaldrich.com this compound is a key component in the synthesis of the pyrazolyl-urea scaffold of BIRB 796. sigmaaldrich.com

| Pharmaceutical Agent | Therapeutic Class | Role of this compound |

|---|---|---|

| Sorafenib | Multi-kinase inhibitor (Anticancer) | Key building block for the diaryl urea core |

| Regorafenib | Multi-kinase inhibitor (Anticancer) | Essential precursor for the drug's central scaffold |

| BIRB 796 (Doramapimod) | p38 MAP kinase inhibitor (Anti-inflammatory) | Integral component in the synthesis of the pyrazolyl-urea structure |

Development of Antibacterial Agents

While not an antibacterial agent itself, this compound serves as a scaffold for the synthesis of novel compounds with potential antibacterial activity. The introduction of the iodo-methylaniline moiety into various heterocyclic systems has been explored as a strategy to develop new antimicrobial agents.

One area of research has focused on the synthesis of quinazolinone derivatives. For instance, studies on related iodo-anilines have shown that the resulting 3-amino-6-iodo-2-methyl quinazolin-4-(3H)-one derivatives exhibit promising antibacterial activity against a range of microorganisms, including Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa. researchgate.net The presence of the iodine atom is often associated with enhanced antimicrobial properties.

Furthermore, research into iodo-quinoline derivatives has demonstrated their potential as antimicrobial agents. nih.gov These studies suggest that incorporating this compound into similar heterocyclic frameworks could lead to the discovery of new and effective antibacterial drugs. nih.gov

Potential Anticancer Effects and Antineoplastic Activities

The primary role of this compound in oncology is as a crucial intermediate in the synthesis of established anticancer drugs like Sorafenib and Regorafenib. nih.gov However, the structural motif of anilinoquinazolines, which can be derived from iodo-anilines, is a well-known pharmacophore in the design of kinase inhibitors with anticancer activity.